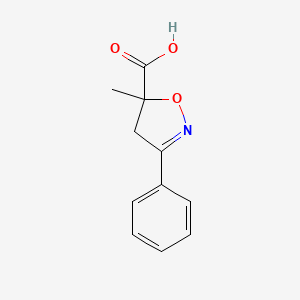

5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-3-phenyl-4H-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-11(10(13)14)7-9(12-15-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSXXVCKNAZBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389024 | |

| Record name | 5-methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842954-77-2 | |

| Record name | 4,5-Dihydro-5-methyl-3-phenyl-5-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842954-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid

An In-Depth Technical Guide on the Synthesis of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis is centered around the highly efficient and regioselective 1,3-dipolar cycloaddition reaction. This document details the underlying chemical principles, step-by-step experimental protocols, and mechanistic insights, designed for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of the Dihydroisoxazole Scaffold

The 4,5-dihydroisoxazole (or isoxazoline) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][2][3] The stability of the ring system, coupled with its capacity for stereospecific functionalization, makes it an attractive target for the development of novel therapeutic agents.

The target molecule, this compound, incorporates key pharmacophoric features: a phenyl group at the 3-position, and both a methyl and a carboxylic acid group at the 5-position. This specific arrangement of functional groups offers multiple points for further chemical modification, making it a versatile building block for combinatorial library synthesis.[4] This guide will elucidate a robust and well-established synthetic route, beginning from simple commercial precursors.

The Strategic Approach: Retrosynthetic Analysis

The core of this synthesis is the construction of the five-membered dihydroisoxazole ring. The most powerful and convergent method for this transformation is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[5][6][7] Our retrosynthetic analysis, therefore, disconnects the target molecule across the C3-C4 and O-C5 bonds, identifying benzonitrile oxide and methacrylic acid as the key synthons.

Caption: Retrosynthetic analysis of the target molecule.

This disconnection strategy outlines a clear, four-step synthetic sequence:

-

Synthesis of Benzaldehyde Oxime: Condensation of benzaldehyde with hydroxylamine.

-

Synthesis of Benzohydroximoyl Chloride: Chlorination of the oxime.

-

In Situ Generation of Benzonitrile Oxide and Cycloaddition: Dehydrochlorination of the hydroximoyl chloride in the presence of methacrylic acid.

-

Purification: Isolation of the final product.

Synthetic Pathway and Mechanistic Discussion

The forward synthesis is a logical progression from simple starting materials to the complex heterocyclic target.

Step 1: Synthesis of Benzaldehyde Oxime

The synthesis begins with the formation of benzaldehyde oxime from benzaldehyde and hydroxylamine hydrochloride. This is a standard condensation reaction, typically performed in an aqueous or alcoholic medium with a mild base to neutralize the HCl salt of hydroxylamine.

Mechanism: The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of benzaldehyde, followed by dehydration to yield the oxime.

Step 2: Synthesis of Benzohydroximoyl Chloride

Benzaldehyde oxime is converted to its corresponding hydroximoyl chloride, which serves as a stable precursor to the reactive nitrile oxide.[8] Various chlorinating agents can be employed, such as chlorine gas, N-Chlorosuccinimide (NCS), or trichloroisocyanuric acid.[3][9] The use of NCS in a solvent like DMF is a common and relatively safe laboratory method.[8]

Mechanism: The reaction involves the electrophilic attack of a chlorine species on the oxime nitrogen, followed by proton transfer and elimination to form the benzohydroximoyl chloride.

Step 3: The Core Reaction: 1,3-Dipolar Cycloaddition

This is the key bond-forming step where the heterocyclic ring is constructed. Benzonitrile oxide, the 1,3-dipole, is generated in situ from benzohydroximoyl chloride by treatment with a non-nucleophilic base, such as triethylamine. The highly reactive nitrile oxide is immediately trapped by the dipolarophile, methacrylic acid, which is present in the reaction mixture.

Causality Behind Experimental Choice: The in situ generation of the nitrile oxide is crucial because it is an unstable species that can readily dimerize to form furoxans.[4][10] By generating it slowly in the presence of the alkene, the desired cycloaddition pathway is favored over dimerization.

Mechanism & Regioselectivity: The [3+2] cycloaddition is a concerted, pericyclic reaction. The regioselectivity is governed by Frontier Molecular Orbital (FMO) theory.[7] For electron-deficient alkenes like methacrylic acid, the reaction is typically dominated by the interaction between the Highest Occupied Molecular Orbital of the alkene (HOMO-dipolarophile) and the Lowest Unoccupied Molecular Orbital of the nitrile oxide (LUMO-dipole). This interaction favors the formation of the 5-substituted isoxazoline, leading to the desired product.

Caption: Overall workflow of the cycloaddition step.

Detailed Experimental Protocols

Safety Note: These procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.

Protocol 4.1: Synthesis of Benzaldehyde Oxime

-

Dissolve hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in a 1:1 mixture of ethanol and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add benzaldehyde (1.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into cold water and acidify with dilute HCl to precipitate the product.

-

Filter the white solid, wash with cold water, and dry under vacuum. Recrystallization from ethanol/water may be performed if necessary.

Protocol 4.2: Synthesis of Benzohydroximoyl Chloride

-

Dissolve benzaldehyde oxime (1.0 eq) in N,N-Dimethylformamide (DMF).[8]

-

Cool the solution to 0 °C.

-

Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction at room temperature for 1 hour after the addition is complete.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove DMF and succinimide, and dry. The crude product is often used directly in the next step.

Protocol 4.3: Synthesis of this compound

-

Dissolve the crude benzohydroximoyl chloride (1.0 eq) and methacrylic acid (1.2 eq) in a suitable solvent such as dichloromethane or chloroform.

-

Cool the solution to 0 °C.

-

Add triethylamine (1.1 eq) dropwise via a syringe over 30 minutes. A white precipitate of triethylamine hydrochloride will form.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC for the disappearance of the hydroximoyl chloride.

-

After completion, wash the reaction mixture with water and then with dilute HCl to remove excess triethylamine and its salt.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure carboxylic acid.

Data Presentation

Table 1: Reagent Summary for Cycloaddition Step

| Reagent | M.W. ( g/mol ) | Molar Eq. | Density (g/mL) | Example Amount (10 mmol scale) |

| Benzohydroximoyl Chloride | 155.59 | 1.0 | - | 1.56 g |

| Methacrylic Acid | 86.09 | 1.2 | 1.015 | 1.03 g (1.02 mL) |

| Triethylamine | 101.19 | 1.1 | 0.726 | 1.11 g (1.53 mL) |

| Dichloromethane | 84.93 | Solvent | 1.33 | ~50 mL |

Table 2: Product Characterization

| Compound | Molecular Formula | M.W. ( g/mol ) | Physical State | Expected ¹H NMR Key Signals (δ, ppm) |

| This compound | C₁₁H₁₁NO₃ | 205.21 | White Solid | 7.6-7.8 (m, 2H, Ar-H), 7.3-7.5 (m, 3H, Ar-H), 3.5-3.8 (dd, 2H, CH₂), 1.7 (s, 3H, CH₃) |

Conclusion and Future Outlook

This guide outlines a reliable and efficient synthesis for this compound, leveraging the power of the 1,3-dipolar cycloaddition reaction. The methodology is robust, scalable, and relies on well-understood chemical transformations. The final product is a valuable building block for drug discovery, offering multiple handles for derivatization to explore structure-activity relationships and develop new chemical entities with therapeutic potential. Further optimization could explore one-pot procedures starting from the oxime, or the use of alternative cycloaddition catalysts to potentially control stereochemistry if a chiral center is introduced.

References

-

Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. ResearchGate. Available at: [Link]

-

5-Methyl-3-phenylisoxazole-4-carboxylic acid. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Spiro Isoxazolines via Nitrile Oxide 1,3-Dipolar Cycloaddition Reactions. Sci-Hub. Available at: [Link]

-

SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

-

A convenient synthesis of benzohydroximoyl chlorides as nitrile oxide precursors by hydrogen chloride/N,N-dimethylformamide/oxone system. ACS Publications. Available at: [Link]

-

Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. Available at: [Link]

-

(PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. Available at: [Link]

-

Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. hrcollege.ac.in. Available at: [Link]

-

Modified CaO Catalyzed Heterogeneous Synthesis of 3,5-diphenyl-4,5-dihydroisoxazole. ResearchGate. Available at: [Link]

-

preparation of alpha methylcinnamic acid. Sciencemadness.org. Available at: [Link]

-

A convenient synthesis of benzohydroximoyl chlorides as nitrile oxide precursors by hydrogen chloride/N,N-dimethylformamide/oxon. ACS Publications. Available at: [Link]

-

Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. National Institutes of Health (NIH). Available at: [Link]

-

Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy. National Institutes of Health (NIH). Available at: [Link]

-

Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. Available at: [Link]

-

1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. ChemTube3D. Available at: [Link]

-

Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides. ACS Publications. Available at: [Link]

-

Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science. Available at: [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. Available at: [Link]

-

Synthesis of benzohydroximoyl chloride. PrepChem.com. Available at: [Link]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. Sci-Hub. Spiro Isoxazolines via Nitrile Oxide 1,3-Dipolar Cycloaddition Reactions / Current Organic Chemistry, 2010 [sci-hub.jp]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. prepchem.com [prepchem.com]

- 10. chemtube3d.com [chemtube3d.com]

5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid chemical properties

An In-Depth Technical Guide to 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid

Introduction: Unveiling a Versatile Heterocyclic Scaffold

This compound is a heterocyclic compound featuring a five-membered isoxazoline ring. This structure is of significant interest to researchers in organic synthesis and medicinal chemistry. The isoxazoline ring is not merely a static component; it serves as a versatile synthetic intermediate and a key pharmacophore in a range of biologically active molecules.[1] Its derivatives have been explored for various therapeutic applications, including as anti-tumor, antiviral, and antifungal agents.[2]

The unique arrangement of a phenyl group at the 3-position, a methyl group at the 5-position, and a carboxylic acid also at the 5-position creates a chiral center and provides three distinct points for chemical modification. The carboxylic acid functional group, in particular, offers a convenient handle for derivatization, enabling the synthesis of amides, esters, and other analogues for structure-activity relationship (SAR) studies in drug discovery. This guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of this compound, tailored for professionals in chemical and pharmaceutical research.

Part 1: Core Physicochemical and Spectroscopic Properties

The fundamental identity of a chemical compound is defined by its physical and spectroscopic characteristics. These data are crucial for quality control, structural confirmation, and predicting its behavior in various chemical environments.

Physicochemical Data Summary

The key computed and registered properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | PubChem[3] |

| Molecular Formula | C₁₁H₁₁NO₃ | PubChem[3] |

| Molecular Weight | 205.21 g/mol | PubChem[3] |

| CAS Number | 842954-77-2 | PubChem[3] |

| Canonical SMILES | CC1(CC(=NO1)C2=CC=CC=C2)C(=O)O | PubChem[3] |

| InChIKey | HHSXXVCKNAZBGR-UHFFFAOYSA-N | PubChem[3] |

Spectroscopic Profile

Spectroscopic analysis provides an empirical fingerprint of the molecule's structure. While a specific experimental spectrum for this exact compound is not publicly available, its expected profile can be reliably predicted based on its constituent functional groups and data from closely related analogues.[4][5][6]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The five protons of the phenyl group would appear as multiplets in the aromatic region (~7.4-7.8 ppm). The two diastereotopic protons of the CH₂ group at the 4-position of the isoxazoline ring would likely appear as a pair of doublets or a complex multiplet, due to geminal and vicinal coupling. The methyl group (CH₃) at the 5-position would present as a singlet at approximately 1.6-1.8 ppm. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon spectrum would reveal 11 distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (~170-180 ppm). The C=N carbon at the 3-position would appear around 157 ppm. The quaternary carbon at the 5-position would also be significantly downfield. Aromatic carbons would resonate in the typical 125-135 ppm range, while the CH₂ and CH₃ carbons would be found in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A strong, broad absorption between 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid dimer. A sharp, strong peak around 1700-1725 cm⁻¹ would correspond to the C=O stretch of the carboxyl group. The C=N stretching vibration of the isoxazoline ring would be observed in the 1600-1650 cm⁻¹ region. Finally, C-H stretching from the aromatic ring would appear just above 3000 cm⁻¹.

-

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 205. Key fragmentation patterns could include the loss of the carboxyl group (-45 Da) and other cleavages of the heterocyclic ring.

Part 2: Synthesis and Reactivity

The synthetic utility of this compound is rooted in the robust and versatile chemistry of isoxazoline formation and the subsequent reactivity of its functional groups.

Core Synthesis: 1,3-Dipolar Cycloaddition

The most direct and widely employed method for constructing the 4,5-dihydroisoxazole ring system is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition.[1][7] This reaction involves the combination of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile).

The synthesis of the target molecule is a two-step process:

-

Cycloaddition: In situ generation of benzonitrile oxide from a precursor like benzhydroximoyl chloride reacts with an acrylic ester, such as ethyl 2-methylpropenoate (ethyl methacrylate), to form the corresponding ethyl ester of the target acid. The reaction proceeds with high regioselectivity.[4]

-

Hydrolysis: The resulting ester is then hydrolyzed to the final carboxylic acid, typically under acidic or basic conditions.[8]

Caption: Synthetic workflow for the target molecule.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylate

-

To a stirred solution of ethyl 2-methylpropenoate (1.1 equivalents) in a suitable solvent such as dichloromethane or THF, add benzhydroximoyl chloride (1.0 equivalent).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of a hindered base, such as triethylamine (1.2 equivalents), dropwise over 30 minutes, ensuring the temperature remains below 10 °C. The base facilitates the in situ generation of the reactive benzonitrile oxide.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure ester.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ester from Step 1 in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

-

Monitor the disappearance of the starting ester by TLC.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

-

The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.[8][9][10]

Chemical Reactivity and Synthetic Potential

The molecule possesses two primary sites of reactivity: the carboxylic acid group and the N-O bond within the isoxazoline ring.

-

Carboxylic Acid Derivatization: The carboxyl group can undergo standard transformations. It can be converted to an acid chloride using reagents like thionyl chloride, which can then be reacted with amines or alcohols to form a diverse library of amides and esters, respectively. This is a common strategy in medicinal chemistry for probing SAR.[11]

-

Isoxazoline Ring Opening: The N-O bond of the isoxazoline ring is susceptible to reductive cleavage. This reaction is a powerful tool in organic synthesis as it unmasks a 1,3-relationship between functional groups. For instance, catalytic hydrogenation (e.g., using H₂/Raney Ni) can cleave the N-O bond to yield a γ-amino alcohol. This transformation converts the cyclic scaffold into a flexible, acyclic structure with valuable functional groups.

Caption: Key reactivity pathways of the title compound.

Part 3: Applications in Research and Drug Development

The isoxazole and isoxazoline cores are considered "privileged structures" in medicinal chemistry due to their frequent appearance in bioactive compounds.[2][12]

-

Scaffold for Bioactive Molecules: The 3-phenyl-isoxazoline motif is a component of numerous compounds investigated for a wide range of biological activities. The specific substitution pattern of the title compound makes it an attractive starting point for the development of novel therapeutics. For example, related isoxazoline derivatives have been explored as inhibitors of enzymes like xanthine oxidase.[13]

-

Role in Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~205 g/mol , this compound fits within the size and complexity profile of a molecular fragment. The carboxylic acid provides a vector for linking fragments or growing a fragment hit into a more potent lead compound.

-

Intermediate for Complex Syntheses: As discussed in the reactivity section, the ability of the isoxazoline ring to be unmasked into other functional groups makes it a valuable intermediate in the total synthesis of natural products and other complex molecules. The stereocenter at the C5 position can also be used to induce chirality in subsequent synthetic steps.

Conclusion

This compound is a well-defined chemical entity with significant potential for researchers in synthetic and medicinal chemistry. Its synthesis is achieved through the reliable and regioselective 1,3-dipolar cycloaddition reaction. The compound's true value lies in its dual functionality: the carboxylic acid allows for straightforward derivatization, while the isoxazoline ring serves as a masked synthon for more complex acyclic structures. These properties ensure its continued relevance as a versatile building block in the ongoing quest for novel chemical matter and advanced therapeutic agents.

References

-

Gribble, G. W. (2010). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. [Link]

-

Paton, R. M., & Ling, C. S. (1997). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. Molecules. [Link]

-

ElectronicsAndBooks. (n.d.). Synthesis of isoxazolines from nitrile N-oxides generated from nitroalkenes. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid. PubChem. [Link]

-

ResearchGate. (2022). 1,3‐Dipolar cycloaddition reaction of nitrile oxides. [Link]

-

Savage, G. P. (2010). Spiro Isoxazolines via Nitrile Oxide 1,3-Dipolar Cycloaddition Reactions. Current Organic Chemistry. [Link]

-

Rosales-Amezcua, S. C., et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Arkivoc. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 3-phenylamino-5-(substituted phenyl)isoxazolines (4a-e). [Link]

-

ChemBK. (2024). 5-methyl-3-phenyl-4,5-dihydroisoxazole-4-carboxylic acid. [Link]

-

Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. [Link]

- Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

Abbas, F. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONE COMPOUNDS. International Journal of Pharmaceutical and Chemical Sciences. [Link]

-

ResearchGate. (2013). (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]

-

Ghasemi, S., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts. [Link]

-

Panova, E. I., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. [Link]

-

Kotian, S. Y., et al. (2014). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences. [Link]

-

ResearchGate. (2021). (PDF) Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

-

Vaughan, W. R., & Spencer, J. L. (1960). 5-Phenyl-2-isoxazoline-3-carboxylic Acid. The Journal of Organic Chemistry. [Link]

-

YouTube. (2019). mechanism of ester hydrolysis. [Link]

-

Szałaj, N., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [Link]

-

Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubChem. [Link]

-

ResearchGate. (2024). Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C11H11NO3 | CID 3089571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rdu.iquimica.unam.mx [rdu.iquimica.unam.mx]

- 6. ijpcbs.com [ijpcbs.com]

- 7. researchgate.net [researchgate.net]

- 8. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Khan Academy [khanacademy.org]

- 11. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 12. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid. Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of ¹H and ¹³C NMR spectroscopy for the structural elucidation of this heterocyclic compound. We will explore predicted chemical shifts, spin-spin coupling phenomena, and the application of advanced 2D NMR techniques to unambiguously assign the molecular structure. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Introduction: The Structural Significance of a Dihydroisoxazole Scaffold

The 4,5-dihydroisoxazole (or 2-isoxazoline) ring system is a privileged heterocyclic motif in medicinal chemistry and materials science, valued for its synthetic accessibility and diverse biological activities. The title compound, this compound, combines this core with a phenyl substituent, a chiral quaternary center at the C5 position, and a carboxylic acid functional group, making it a molecule of significant structural interest.

NMR spectroscopy stands as the most powerful tool for the unambiguous determination of such structures in solution.[1][2] This guide serves to deconstruct the anticipated ¹H and ¹³C NMR spectra of this molecule, providing a predictive framework for its characterization and a detailed protocol for empirical verification.

Molecular Structure and Predicted NMR Features

A rigorous analysis of the molecular structure is the first step in predicting its NMR spectrum. The key structural features influencing the NMR data are:

-

Aromatic System: The phenyl group at C3.

-

Heterocyclic Ring: The 4,5-dihydroisoxazole core.

-

Chiral Center: The C5 carbon is a stereocenter, substituted with a methyl and a carboxylic acid group. This renders the adjacent C4 methylene protons diastereotopic.

-

Functional Groups: The carboxylic acid group (-COOH) and the methyl group (-CH₃).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet at a chemical shift (δ) of 10-13 ppm.[3][4] Its exact position is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. This signal will readily exchange with deuterium, leading to its disappearance upon the addition of a few drops of D₂O to the NMR sample.[4][5]

-

Phenyl Protons (Ar-H): The five protons of the phenyl group will resonate in the aromatic region, typically between δ 7.2 and 7.9 ppm.[6] The signals may appear as a complex multiplet.

-

Dihydroisoxazole C4 Protons (-CH₂-): The C5 carbon is a chiral center, making the two protons on C4 diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts. They will split each other (geminal coupling, ²J) and are expected to appear as a pair of doublets, often referred to as an AB quartet. Typical chemical shifts for these protons in similar isoxazoline rings are found between δ 3.0 and 3.8 ppm.[7]

-

Methyl Protons (-CH₃): The methyl group is attached to the quaternary C5 carbon, so its protons will not be split by any neighboring protons. Therefore, a sharp singlet is expected, likely in the δ 1.5-1.8 ppm region.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.

-

Carboxylic Carbon (-COOH): This carbonyl carbon is significantly deshielded and is expected to resonate in the δ 170-180 ppm range.[3][4]

-

Phenyl Carbons (Ar-C): Four signals are expected for the phenyl group: one for the ipso-carbon attached to the isoxazole ring, one for the para-, one for the two ortho-, and one for the two meta-carbons. These typically appear between δ 125 and 135 ppm, with the ipso-carbon being somewhat variable.[6][8]

-

Dihydroisoxazole Carbons (C3, C4, C5):

-

Methyl Carbon (-CH₃): The methyl carbon should produce a signal in the aliphatic region, typically δ 20-30 ppm.

Experimental Design: A Self-Validating Protocol

To obtain high-quality, unambiguous data, a structured experimental approach is essential. This protocol is designed to be self-validating by incorporating 2D NMR experiments to confirm the initial 1D assignments.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is an excellent choice for this molecule. Its high polarity ensures solubility, and its ability to form hydrogen bonds with the carboxylic acid proton slows down its exchange rate, resulting in a sharper, more easily observable -COOH signal compared to using chloroform-d (CDCl₃).[9]

-

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

NMR Data Acquisition

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Standard ¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D COSY: Perform a ¹H-¹H Correlation Spectroscopy (COSY) experiment to identify spin-spin coupled protons.[2][10]

-

2D HSQC/HMQC: Run a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment to identify direct one-bond correlations between protons and the carbons they are attached to.[11]

-

2D HMBC: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify two- and three-bond correlations between protons and carbons. This is crucial for piecing together the molecular framework.[8][11]

Data Interpretation and Structural Elucidation

The following tables summarize the predicted NMR data based on the structural analysis and published data for analogous compounds.

Predicted ¹H NMR Data Summary

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -COOH | ~12.5 | Broad Singlet | 1H | N/A |

| Ar-H | 7.4 - 7.8 | Multiplet | 5H | N/A |

| H-4a | ~3.6 | Doublet | 1H | ²J ≈ 17 Hz (geminal) |

| H-4b | ~3.3 | Doublet | 1H | ²J ≈ 17 Hz (geminal) |

| -CH₃ | ~1.6 | Singlet | 3H | N/A |

Predicted ¹³C NMR Data Summary

| Assignment | Predicted δ (ppm) |

| -COOH | ~172 |

| C3 | ~158 |

| Ar-C (ipso) | ~129 |

| Ar-C (o, m, p) | 128 - 131 |

| C5 | ~90 |

| C4 | ~42 |

| -CH₃ | ~24 |

Confirmation with 2D NMR

The power of 2D NMR lies in its ability to confirm connectivity, resolving any ambiguities from 1D spectra.

-

COSY: A cross-peak will be observed between the diastereotopic protons H-4a and H-4b, confirming their geminal relationship.

-

HSQC: This experiment will directly link proton signals to their attached carbons:

-

The multiplet at δ 7.4-7.8 will correlate to the aromatic carbon signals.

-

The signals for H-4a and H-4b (δ ~3.3-3.6) will correlate to the C4 signal (δ ~42).

-

The methyl singlet (δ ~1.6) will correlate to the methyl carbon signal (δ ~24).

-

-

HMBC: This is the ultimate tool for confirming the overall structure by revealing long-range couplings. Key expected correlations are:

-

Methyl Protons (δ ~1.6): Correlations to C5 (²J), C4 (³J), and the carboxylic carbon (²J). This definitively places the methyl group on the C5 quaternary center.

-

C4 Protons (δ ~3.3-3.6): Correlations to C3 (²J), C5 (²J), and the carboxylic carbon (³J).

-

Aromatic Protons: Correlations to C3.

-

Visualization of Experimental Workflow and Connectivity

Diagrams provide a clear and concise representation of complex processes and relationships.

Caption: Figure 1: A stepwise workflow for the complete NMR-based structural elucidation of the target molecule.

Caption: Figure 2: Predicted ²J and ³J HMBC correlations confirming the molecular scaffold.

Conclusion

The structural elucidation of this compound is readily achievable through a systematic application of 1D and 2D NMR spectroscopy. The key spectral signatures—a downfield carboxylic proton, diastereotopic methylene protons, and a quaternary C5 carbon—provide a unique fingerprint for the molecule. By following the outlined experimental protocol, particularly the use of COSY, HSQC, and HMBC experiments, researchers can move beyond simple spectral interpretation to a state of high-confidence structural confirmation. This guide provides the necessary framework for both predicting and empirically verifying the NMR spectrum of this and structurally related compounds.

References

-

Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(22), 3944-3985. [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

-

Boyd, D. R., Sharma, N. D., & Drake, A. F. (1996). ¹⁷O NMR spectroscopy of heterocycles: substituent effects in 3,5-diaryl-isoxazoles and 3,5-diarylisoxazolines. Magnetic Resonance in Chemistry, 34(9), 707-710. [Link]

-

Smirnov, S. N., Golubev, N. S., & Denisov, G. S. (2001). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV-vis and NMR Spectroscopy. Journal of the American Chemical Society, 123(38), 9268-9275. [Link]

-

Al-Hourani, B. J., Al-Adhami, H., & El-Elimat, T. (2020). Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. Molecules, 25(18), 4268. [Link]

-

Geraldes, C. F., & Luchinat, C. (1991). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. Magnetic resonance in chemistry, 29(10), 1032-1037. [Link]

-

LibreTexts. (2021). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?. [Link]

-

JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

ResearchGate. (2023). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. [Link]

-

ResearchGate. (2022). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. [Link]

-

Supporting Information. (2017). Analytical data for compounds 2,3,4,5. Royal Society of Chemistry. [Link]

-

Supplementary Information. (2018). General Information. Royal Society of Chemistry. [Link]

-

LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

-

PubChem. 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid. [Link]

-

Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

-

LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Molodtsov, S. G., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1737-1751. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Mass Spectrometry of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid

Executive Summary

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its diverse biological activities. The structural characterization of novel isoxazole derivatives is paramount for advancing drug discovery and development. This guide provides a comprehensive technical overview of the mass spectrometric analysis of a specific derivative, 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid. We will delve into the mechanistic principles behind fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights into experimental design. This document is structured to serve as a practical reference, detailing validated protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and explaining the causality behind key analytical decisions to ensure robust and reliable characterization.

Introduction: The Analytical Challenge

This compound is a molecule that presents a unique analytical challenge due to its composite structure. It combines a thermally sensitive 4,5-dihydroisoxazole heterocycle, a stable phenyl group, and a polar carboxylic acid moiety. The weak N-O bond inherent to the isoxazole ring system is a predictable site for initial fragmentation, a characteristic feature of this class of compounds. The presence of the carboxylic acid group dictates the molecule's overall polarity and volatility, making it a primary consideration in the selection of an appropriate analytical methodology. The choice between GC-MS and LC-MS is not arbitrary; it is a decision guided by the physicochemical properties of the analyte and the desired analytical outcome.

Strategic Approach: Selecting the Optimal Ionization Technique

The first critical decision in the mass spectrometric analysis of our target molecule is the choice of ionization technique. This choice directly influences sample preparation, chromatographic separation, and the resulting fragmentation data.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires analytes to be volatile and thermally stable. The carboxylic acid group in our target molecule is non-volatile and prone to thermal degradation in a hot GC inlet. Therefore, direct analysis is challenging. However, chemical derivatization to mask the polar -COOH group can render the molecule suitable for GC-MS analysis, which often provides highly detailed and reproducible fragmentation patterns through Electron Ionization (EI).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the more direct and often preferred method for polar, non-volatile, and thermally labile molecules. Using Electrospray Ionization (ESI), the molecule can be ionized directly from a liquid phase under gentle conditions, preserving the intact molecule for initial mass measurement and subsequent fragmentation (MS/MS). Analysis can be performed in both positive and negative ion modes, providing complementary structural information.

The logical workflow for analyzing this compound is therefore determined by these properties.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is the most direct and informative method for the primary characterization of this compound.

Experimental Protocol: Reversed-Phase UPLC-MS/MS

This protocol is designed for a standard Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem quadrupole or Orbitrap mass spectrometer.

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a working concentration of 1-10 µg/mL.

-

Chromatographic Conditions:

-

Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry Conditions (ESI):

-

Ionization Mode: ESI, Positive and Negative.

-

Capillary Voltage: 3.0 kV (Positive), -2.5 kV (Negative).

-

Source Temperature: 150 °C.

-

Desolvation Gas (N₂): 800 L/hr.

-

Desolvation Temperature: 400 °C.

-

Acquisition: Full scan (m/z 50-500) to identify the parent ion, followed by targeted MS/MS (product ion scan) on the [M+H]⁺ and [M-H]⁻ ions.

-

Collision Energy: Ramp from 10-40 eV to generate a comprehensive fragmentation spectrum.

-

Mechanistic Elucidation of ESI Fragmentation

Negative Ion Mode ([M-H]⁻):

In negative mode, the carboxylic acid is readily deprotonated to form the [M-H]⁻ ion (m/z 218.08). This carboxylate anion is highly stable. The most characteristic fragmentation pathway is the subsequent loss of carbon dioxide (CO₂, 44 Da), a facile process for carboxylates under collision-induced dissociation (CID).

Positive Ion Mode ([M+H]⁺):

In positive mode, protonation can occur at several sites, primarily the nitrogen of the isoxazole ring or the carbonyl oxygen. The resulting [M+H]⁺ ion (m/z 220.09) undergoes more complex fragmentation. Key pathways include:

-

Loss of Water (H₂O): A common loss from the protonated carboxylic acid group.

-

Loss of Formic Acid (HCOOH): A rearrangement involving the entire carboxylic acid group.

-

Ring Cleavage: The characteristic N-O bond scission of the dihydroisoxazole ring, followed by subsequent losses.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization is mandatory to increase volatility and thermal stability. Silylation is a robust and widely used method for carboxylic acids.

Experimental Protocol: Silylation and GC-EI-MS

This protocol provides a self-validating system by analyzing the derivatized product.

-

Derivatization:

-

Place ~0.5 mg of the analyte in a 2 mL GC vial.

-

Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the vial tightly and heat at 70 °C for 30 minutes.

-

Cool to room temperature before injection. The product is the trimethylsilyl (TMS) ester.

-

-

GC Conditions:

-

Column: Agilent DB-5ms, 30 m x 0.25 mm x 0.25 µm (or equivalent).

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (20:1).

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

-

-

Mass Spectrometry Conditions (EI):

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition: Full scan (m/z 40-550).

-

Mechanistic Elucidation of EI Fragmentation (of TMS-ester)

The mass of the TMS-ester is 291 g/mol . The molecular ion (M⁺˙) at m/z 291 will be subjected to high-energy EI, leading to extensive and structurally diagnostic fragmentation.

-

Key Initial Cleavages: The fragmentation is often initiated by cleavage of the weak N-O bond in the dihydroisoxazole ring, a well-documented pathway for isoxazoles under EI. Another key fragmentation is the loss of characteristic fragments from the silyl group or the phenyl ring.

An In-Depth Technical Guide to the Crystallography of Phenyl-Substituted Isoxazole Carboxylic Acids: A Case Study and Predictive Analysis

This guide provides a detailed exploration into the crystal structure of 5-methyl-3-phenylisoxazole derivatives, with a specific focus on understanding the solid-state architecture of these pharmaceutically relevant scaffolds. While crystallographic data for 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid is not publicly available at the time of this writing, we will conduct an in-depth analysis of the closely related analogue, 5-Methyl-3-phenylisoxazole-4-carboxylic acid , for which a complete crystal structure has been determined.[1][2] This analysis will serve as a robust framework for predicting the structural characteristics of its 4,5-dihydro counterpart.

The isoxazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-tumor, antiviral, and anti-inflammatory properties.[1][3][4][5] Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for drug development, influencing critical parameters such as solubility, stability, and bioavailability.

I. Crystal Structure Analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid

The crystal structure of 5-Methyl-3-phenylisoxazole-4-carboxylic acid was elucidated using single-crystal X-ray diffraction, revealing a monoclinic crystal system.[1][2] The detailed crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 11.953 (4) Å |

| b | 5.981 (2) Å |

| c | 14.142 (5) Å |

| β | 105.548 (6)° |

| Volume | 974.0 (6) ų |

| Z | 4 |

| Temperature | 273 K |

Molecular Conformation and Intermolecular Interactions

In the crystalline state, the molecule adopts a conformation where the phenyl and isoxazole rings are not coplanar, exhibiting a dihedral angle of 56.64 (8)°.[1][2] The carboxylic acid group, however, is nearly coplanar with the isoxazole ring.[1][2]

The crystal packing is dominated by a network of hydrogen bonds and π–π stacking interactions. Pairs of molecules form head-to-head dimers through strong O—H⋯O hydrogen bonds between their carboxylic acid moieties.[1][2] These dimers are further interconnected by weaker C—H⋯N hydrogen bonds and π–π stacking interactions between the phenyl rings of adjacent dimers, with a centroid-centroid distance of 3.9614 (17) Å.[1][2] This intricate network of non-covalent interactions results in a stable, three-dimensional supramolecular architecture.

Sources

- 1. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Pharmacological Profile of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of medicinal chemistry, the isoxazole scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This guide delves into the pharmacological profile of a specific derivative, 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid . It is critical to establish at the outset that this compound is a relatively understudied entity in publicly accessible literature. Therefore, this document adopts a dual strategy: first, to present the established physicochemical properties of the target molecule, and second, to construct a predictive pharmacological profile by synthesizing data from closely related structural analogs. By examining the established biological activities of similar isoxazole and dihydroisoxazole derivatives, we can infer potential mechanisms of action, therapeutic applications, and liabilities. This approach provides a robust, scientifically-grounded framework for initiating new research and development programs centered on this compound.

Molecular Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical nature is the foundation of all subsequent pharmacological investigation.

Chemical Structure and Identifiers

-

IUPAC Name: 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid[4]

-

CAS Number: 842954-77-2[4]

-

Molecular Formula: C₁₁H₁₁NO₃[4]

-

Molecular Weight: 205.21 g/mol [4]

-

Canonical SMILES: CC1(CC(=NO1)C2=CC=CC=C2)C(=O)O[4]

Diagram 1: Chemical Structure of this compound

Caption: 2D representation of the title compound.

Physicochemical Data Summary

The following table summarizes key computed physicochemical properties which are instrumental in predicting the compound's pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion).

| Property | Value | Source |

| Molecular Weight | 205.21 g/mol | PubChem[4] |

| XLogP3 | 1.6 | PubChem[4] |

| Hydrogen Bond Donors | 1 | PubChem[4] |

| Hydrogen Bond Acceptors | 3 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

| Topological Polar Surface Area | 58.9 Ų | PubChem[4] |

Expert Interpretation: The physicochemical profile suggests good potential for oral bioavailability, adhering to several of Lipinski's "rule of five" parameters. The moderate lipophilicity (XLogP3 = 1.6) and polar surface area (< 140 Ų) are favorable for membrane permeability and solubility.

Synthesis and Characterization

While a specific synthesis protocol for this compound is not detailed in the available literature, its synthesis can be logically inferred from established methods for related dihydroisoxazoles. The most common route is a [3+2] cycloaddition reaction.

Proposed Synthetic Workflow

Diagram 2: Proposed Retrosynthetic Pathway

Caption: Retrosynthetic analysis for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from methodologies reported for the synthesis of similar 4,5-dihydroisoxazole derivatives.[5]

-

Generation of Nitrile Oxide (In Situ):

-

To a stirred solution of benzaldehyde oxime (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethanol), add a mild oxidizing agent like Chloramine-T (1.1 eq) at room temperature.

-

The in-situ generation of benzonitrile oxide is critical as this intermediate is highly reactive.

-

-

Cycloaddition Reaction:

-

To the solution containing the freshly generated benzonitrile oxide, add methacrylic acid (1.2 eq).

-

The reaction mixture is stirred at room temperature, and its progress is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is filtered to remove any solid byproducts.

-

The filtrate is concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

-

-

Characterization:

-

The structure of the final compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to verify the connectivity and purity.

-

Inferred Pharmacological Profile: A Structure-Activity Relationship (SAR) Analysis

Given the absence of direct pharmacological data, we will project a potential activity profile based on well-documented activities of structurally related compounds.

Potential as an Anti-inflammatory and Immunomodulatory Agent

The isoxazole core is present in several marketed anti-inflammatory drugs. For instance, 5-methylisoxazole-4-carboxylic acid is a key intermediate in the synthesis of Leflunomide and Teriflunomide , which are used to treat autoimmune conditions like rheumatoid arthritis and multiple sclerosis.[6][7]

-

Mechanistic Insight: Leflunomide and its active metabolite, Teriflunomide, inhibit the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition primarily affects rapidly proliferating cells like activated lymphocytes, thus exerting an immunomodulatory effect.

-

Structural Analogy: The target compound shares the 5-methylisoxazole core with these drugs. While the substitution pattern differs, it is plausible that this compound could exhibit inhibitory activity against DHODH or other targets within inflammatory pathways. A related compound, 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid, has shown potential for dose-dependent reduction in pro-inflammatory cytokines in vitro.[8]

Diagram 3: Inferred Anti-inflammatory Mechanism

Sources

- 1. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C11H11NO3 | CID 3089571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 7. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India [vandvpharma.com]

- 8. 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid | 473700-52-6 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid

A Senior Application Scientist's Perspective on Elucidating a Novel Compound's Biological Function

Introduction

The isoxazole and dihydroisoxazole scaffolds are privileged structures in medicinal chemistry, appearing in a range of FDA-approved drugs and biologically active compounds.[1] These five-membered heterocyclic rings, containing adjacent nitrogen and oxygen atoms, offer a unique combination of electronic properties and steric profiles that facilitate interactions with various biological targets. Compounds incorporating these motifs have demonstrated a wide spectrum of activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2]

This guide focuses on the specific molecule, 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid, a compound for which the precise mechanism of action is not yet fully elucidated in publicly available literature. The absence of a defined molecular target necessitates a structured, hypothesis-driven approach to its investigation. This document, therefore, serves as both a summary of plausible mechanisms based on structurally related compounds and a practical guide for researchers aiming to uncover its biological function. We will proceed from foundational knowledge of similar molecules to the design of a comprehensive experimental workflow, grounded in scientific integrity and logical progression.

Part 1: Hypothesis Generation from Structurally Related Compounds

Given the limited direct data on this compound, our initial step is to form educated hypotheses based on the known activities of analogous structures.

Several studies on 4,5-dihydroisoxazole derivatives have pointed towards potential neurological activity. Specifically, the structural similarity of some isoxazolines to known monoamine oxidase (MAO) inhibitors like isocarboxazid is noteworthy.[2] MAOs are critical enzymes in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Their inhibition can lead to increased levels of these neurotransmitters in the brain, a mechanism central to the action of many antidepressant medications.

The core 3-phenyl-4,5-dihydroisoxazole scaffold present in our compound of interest is a key feature it shares with these potentially MAO-inhibiting molecules.[2] Therefore, a primary hypothesis is that this compound may act as an inhibitor of MAO-A or MAO-B.

Derivatives of the closely related 5-phenylisoxazole-3-carboxylic acid have been synthesized and identified as potent inhibitors of xanthine oxidase.[3] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Allopurinol, a widely used drug for treating gout, functions by inhibiting xanthine oxidase. The presence of the phenylisoxazole carboxylic acid moiety in our target molecule suggests that it could potentially fit into the active site of xanthine oxidase and exert an inhibitory effect.[3]

Recent research has explored the synthesis of novel 5-{[(1H-benzo[d]imidazol-2-yl)sulfonyl]methyl}-3-phenyl-4,5-dihydroisoxazole derivatives, which have demonstrated both antibacterial and antioxidant properties.[4] While these derivatives are more complex than our core molecule, the shared 3-phenyl-4,5-dihydroisoxazole scaffold may contribute to these biological effects. The mechanism of such antibacterial action could involve the inhibition of essential bacterial enzymes, while antioxidant activity might stem from the molecule's ability to scavenge free radicals.

Part 2: A Step-by-Step Experimental Workflow to Elucidate the Mechanism of Action

To systematically test our hypotheses and potentially uncover novel mechanisms, a multi-tiered experimental approach is required. This workflow is designed to be self-validating, with each stage providing data that informs the next.

The first phase involves broad screening against the enzyme families identified in our hypotheses. This provides a rapid assessment of the compound's potential primary targets.

Experimental Protocol: Enzyme Inhibition Assays

-

Objective: To quantify the inhibitory activity of this compound against MAO-A, MAO-B, and Xanthine Oxidase.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

Recombinant bovine xanthine oxidase.

-

Specific substrates (e.g., kynuramine for MAO, xanthine for xanthine oxidase).

-

This compound (test compound).

-

Known inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B, allopurinol for xanthine oxidase).

-

Assay buffer and multi-well plates.

-

A fluorescence or absorbance plate reader.

-

-

Procedure:

-

Prepare a serial dilution of the test compound and positive controls.

-

In a 96-well plate, add the enzyme and the test compound/control at various concentrations.

-

Incubate for a pre-determined time at 37°C to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in fluorescence or absorbance over time.

-

Calculate the reaction rate for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

-

Causality and Interpretation: A low IC50 value (typically in the micromolar to nanomolar range) would provide strong evidence for direct inhibition of one or more of these enzymes. This initial quantitative data is crucial for prioritizing which pathway to investigate further.

Data Presentation:

| Enzyme Target | Test Compound IC50 (µM) | Positive Control IC50 (µM) |

| MAO-A | Experimental Result | e.g., Clorgyline |

| MAO-B | Experimental Result | e.g., Selegiline |

| Xanthine Oxidase | Experimental Result | e.g., Allopurinol |

Logical Workflow Diagram

Sources

literature review on 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid

An In-Depth Technical Guide to 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

Isoxazoles and their partially saturated analogs, isoxazolines (dihydroisoxazoles), represent a cornerstone class of five-membered heterocyclic compounds in medicinal chemistry.[1][2][3] The unique arrangement of nitrogen and oxygen atoms within the azole ring imparts a distinct electronic and structural character, making it a "privileged scaffold" for engaging with a wide range of biological targets.[4] This scaffold is not merely a synthetic curiosity; it is a key component in numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib, the antirheumatic drug Leflunomide, and a variety of β-lactamase resistant antibiotics like Cloxacillin.[2][5] The therapeutic applications of isoxazole derivatives are remarkably diverse, spanning antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[1][3]

This guide focuses on a specific, yet highly promising, member of this family: This compound . With its defined stereocenter and a reactive carboxylic acid handle, this molecule serves as an exemplary building block for the synthesis of novel chemical entities. We will dissect its chemical properties, detail the primary synthetic routes with mechanistic insights, and explore its potential applications in drug development, grounded in the established pharmacology of the isoxazole class.

Core Chemical and Physical Properties

This compound is a solid organic compound whose structure combines the rigidity of the phenyl and dihydroisoxazole rings with the functional versatility of a carboxylic acid.

| Property | Value |

| IUPAC Name | 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid[6] |

| CAS Number | 842954-77-2[6] |

| Molecular Formula | C₁₁H₁₁NO₃[6] |

| Molecular Weight | 205.21 g/mol [6] |

| InChI Key | HHSXXVCKNAZBGR-UHFFFAOYSA-N[6] |

| Canonical SMILES | CC1(CC(=NO1)C2=CC=CC=C2)C(=O)O[6] |

Synthesis and Mechanistic Rationale

The construction of the 4,5-dihydroisoxazole ring is most efficiently achieved via a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[7][8] This powerful reaction forms the heterocyclic ring in a single, highly convergent step by reacting a 1,3-dipole (a nitrile oxide) with a dipolarophile (an alkene).

The [3+2] Cycloaddition Pathway

The synthesis of the target molecule hinges on the reaction between benzonitrile oxide (the 1,3-dipole) and methacrylic acid (the dipolarophile). Nitrile oxides are highly reactive and unstable, and thus are almost always generated in situ from a stable precursor, typically an aldoxime or a hydroximoyl chloride.[8][9]

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for the target compound via 1,3-dipolar cycloaddition.

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust method for laboratory-scale synthesis. Each step is designed for high yield and purity, with built-in checks for reaction completion.

Step 1: Synthesis of Benzaldehyde Oxime (Precursor)

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.6 g (0.1 mol) of benzaldehyde in 100 mL of ethanol.

-

Reagent Addition: Add a solution of 8.3 g (0.12 mol) of hydroxylamine hydrochloride and 13.6 g (0.1 mol) of sodium acetate trihydrate in 50 mL of water. The sodium acetate acts as a base to liberate free hydroxylamine.

-

Reaction: Stir the mixture at room temperature for 1-2 hours.

-

Monitoring: Progress is monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system, checking for the disappearance of the benzaldehyde spot.

-

Work-up: Pour the reaction mixture into 300 mL of cold water and collect the resulting white precipitate by vacuum filtration. Wash the solid with cold water and dry to yield benzaldehyde oxime.

Step 2: In Situ Generation and [3+2] Cycloaddition

-

Reaction Setup: In a 500 mL flask, dissolve 12.1 g (0.1 mol) of the prepared benzaldehyde oxime and 9.5 g (0.11 mol) of methacrylic acid in 150 mL of a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Oxidant Addition: Cool the mixture in an ice bath to 0-5°C. Slowly add a solution of an oxidizing agent. A common and effective choice is aqueous sodium hypochlorite (bleach, ~10-12% available chlorine), added dropwise over 30-45 minutes to maintain the temperature below 10°C.[9]

-

Causality: The slow, cooled addition is critical. It controls the exothermic oxidation of the oxime to the highly reactive nitrile oxide, preventing side reactions and decomposition. The nitrile oxide is consumed by the methacrylic acid as it is formed, maximizing the yield of the desired cycloadduct.

-

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 8-12 hours or until TLC indicates the complete consumption of the oxime.

-

Work-up: Transfer the mixture to a separatory funnel. If using DCM, separate the organic layer. Wash it sequentially with 10% sodium bisulfite solution (to quench excess oxidant), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is typically a solid or viscous oil. Recrystallization from a solvent system like ethanol/water or purification by column chromatography (silica gel) will yield the pure this compound.

Biological Activity and Drug Development Applications

While specific bioactivity data for the title compound is not extensively published, its core structure is a well-established pharmacophore. Isoxazoline derivatives are known to exhibit a wide array of biological activities, making this molecule a prime candidate for further investigation.[1][3]

-

Anticancer and Anti-inflammatory Potential: Many isoxazole-containing molecules function as potent inhibitors of enzymes crucial to disease pathways, such as COX-2 in inflammation or various kinases in cancer.[4]

-

Antimicrobial Activity: The isoxazole ring is present in several antibiotics. Derivatives can be screened for activity against bacterial and fungal strains.[2][4]

-

Central Nervous System (CNS) Activity: The structural similarity of some isoxazolines to neurotransmitters has led to their investigation for neuroprotective and anticonvulsant effects.[1][3][5]

A Scaffold for Structure-Activity Relationship (SAR) Studies

The true value of this compound in drug development lies in its utility as a versatile scaffold. The carboxylic acid group is a key functional handle that allows for the creation of a chemical library of derivatives (e.g., amides, esters) to probe structure-activity relationships.

Caption: Key diversification points for SAR studies on the target scaffold.

By systematically altering the substituents on the phenyl ring (R1) and converting the carboxylic acid into various functional groups (R2), researchers can fine-tune the molecule's properties to enhance potency against a specific biological target while optimizing its drug-like characteristics (e.g., absorption, distribution, metabolism, and excretion - ADME). For example, adding a fluorine atom to the phenyl ring can improve metabolic stability, a common strategy in medicinal chemistry.[10]

Conclusion and Future Outlook

This compound stands as a molecule of significant interest for chemical and pharmaceutical research. Its synthesis is well-defined and efficient, relying on the powerful and reliable [3+2] cycloaddition reaction. While its specific biological profile remains to be fully elucidated, its structural relationship to a vast library of biologically active isoxazoles provides a strong rationale for its exploration.[1][3]

The primary value of this compound is as a foundational building block. The presence of a strategically positioned carboxylic acid provides a direct avenue for the generation of diverse chemical libraries. Future research should focus on synthesizing these derivatives and screening them against a wide range of therapeutic targets, including kinases, proteases, and microbial enzymes. Such efforts are likely to uncover novel lead compounds, reinforcing the enduring importance of the isoxazole scaffold in the quest for new medicines.

References

- Title: Advances in isoxazole chemistry and their role in drug discovery. Source: RSC Publishing.

- Title: Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Source: PMC - NIH.

- Title: Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Source: ResearchGate.

- Title: Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Source: MDPI.

- Title: Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Source: Organic Letters.